Home > Products > Screening Compounds P93373 > KRAS G12C inhibitor 39
KRAS G12C inhibitor 39 -

KRAS G12C inhibitor 39

Catalog Number: EVT-15278979
CAS Number:
Molecular Formula: C37H43N9O2
Molecular Weight: 645.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 39 is a targeted therapeutic compound designed to inhibit the mutant form of the KRAS protein, specifically the Glycine to Cysteine mutation at position 12. This mutation is implicated in various cancers, particularly non-small cell lung cancer, pancreatic cancer, and colorectal cancer. The development of KRAS G12C inhibitors has gained significant attention due to the historically challenging nature of targeting RAS proteins, which are pivotal in oncogenic signaling pathways.

Source and Classification

KRAS G12C inhibitor 39 belongs to a class of covalent inhibitors that specifically bind to the cysteine residue at position 12 of the KRAS protein. These inhibitors are classified as small molecules that covalently modify the target protein, locking it in an inactive state and preventing downstream signaling that promotes tumor growth. The structural design often involves targeting specific pockets within the KRAS protein that are unique to the mutant form, enhancing selectivity and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 39 typically involves several key steps:

  1. Design and Screening: Initial design is guided by structure-based drug design principles, focusing on the unique binding sites of the KRAS G12C mutant. High-throughput screening against large libraries of compounds helps identify potential lead candidates.
  2. Chemical Synthesis: The synthesis often employs methods such as:
    • Covalent modification: Utilizing reactive warheads that can form covalent bonds with the thiol group of cysteine-12.
    • Fragment-based drug discovery: Screening smaller chemical fragments that can be optimized into more potent inhibitors.
  3. Optimization: Following initial synthesis, compounds undergo optimization to improve their pharmacokinetic properties and binding affinity. Techniques such as NMR spectroscopy and X-ray crystallography are used to analyze binding interactions and refine molecular structures.
Molecular Structure Analysis

Structure and Data

KRAS G12C inhibitor 39 features a unique molecular structure designed to fit into the allosteric pocket of the KRAS protein. The inhibitor typically contains:

  • A core scaffold that allows for stable binding.
  • Functional groups that enhance solubility and bioavailability.
  • A reactive moiety capable of forming a covalent bond with the cysteine residue.

The precise molecular formula and three-dimensional structure can vary based on specific modifications made during the optimization process.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the mechanism of action for KRAS G12C inhibitor 39 is a nucleophilic attack by the thiol group of cysteine-12 on an electrophilic center within the inhibitor. This reaction results in:

  • Formation of a stable covalent bond, effectively locking KRAS in its inactive GDP-bound state.
  • Disruption of normal signaling pathways associated with active KRAS, leading to reduced cellular proliferation.

Additional reactions may involve metabolic transformations within biological systems that affect the inhibitor's stability and efficacy.

Mechanism of Action

Process and Data

The mechanism by which KRAS G12C inhibitor 39 exerts its effects involves several key steps:

  1. Binding: The inhibitor binds covalently to cysteine-12 of KRAS G12C, altering its conformation.
  2. Inhibition of Activation: This binding prevents nucleotide exchange (GDP to GTP), which is crucial for activating KRAS signaling.
  3. Signal Disruption: As a result, downstream signaling pathways (e.g., MAPK and PI3K) are inhibited, leading to reduced tumor cell growth.

Studies have shown that this mechanism effectively reduces tumor viability in preclinical models, supporting its potential clinical applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 39 exhibits several noteworthy physical and chemical properties:

  • Molecular Weight: Typically ranges from 300 to 500 g/mol for small molecule inhibitors.
  • Solubility: Designed for optimal solubility in biological fluids to facilitate absorption.
  • Stability: Stability under physiological conditions is crucial; modifications are made to enhance resistance to metabolic degradation.

Analytical techniques such as HPLC (High Performance Liquid Chromatography) and mass spectrometry are commonly employed to characterize these properties during development.

Applications

Scientific Uses

KRAS G12C inhibitor 39 is primarily investigated for its applications in oncology:

Historical Development and Context of KRAS-Targeted Therapies

Evolution of KRAS as a Therapeutic Target: From "Undruggable" to Targeted Inhibition

KRAS mutations have been recognized as oncogenic drivers since their discovery in 1982, occurring in ~25% of all human cancers—including 35% of lung, 45% of colorectal, and 90% of pancreatic malignancies [5] [9]. For decades, KRAS was deemed "undruggable" due to its smooth protein surface lacking deep hydrophobic pockets, picomolar affinity for GTP/GDP, and high intracellular nucleotide concentrations that thwarted competitive inhibition strategies [1] [4] [9]. Early efforts focused on indirect approaches:

  • Farnesyltransferase inhibitors (FTIs) aimed to disrupt KRAS membrane localization but failed clinically due to alternative prenylation by geranylgeranyltransferase [5] [9].
  • Downstream pathway inhibitors targeting MEK, ERK, or PI3K showed limited efficacy owing to pathway reactivation and adaptive resistance [4] [10].The paradigm shifted in the 2010s with two key insights: First, mutant KRAS (particularly G12C) retains dynamic nucleotide cycling between active (GTP-bound) and inactive (GDP-bound) states [1] [9]. Second, the G12C mutation introduces a druggable cysteine residue near the switch-II pocket (S-IIP), enabling allele-specific covalent targeting [1] [3] [5]. This spurred development of covalent inhibitors that trap KRAS in its inactive GDP-bound conformation.

Discovery of the KRAS G12C Mutation-Specific Binding Pocket

The structural breakthrough enabling direct KRAS inhibition came in 2013 from the Shokat laboratory, which identified a cryptic allosteric pocket adjacent to the mutant cysteine residue at codon 12 [1] [5] [8]. Key aspects of this discovery include:

  • Disulfide tethering screening: A library of 480 electrophilic fragments was screened against KRASG12C-GDP. Hits like compound 12 (6H05) formed covalent bonds with Cys12 and occupied a novel pocket beneath switch-II [1] [8].
  • Conformational vulnerability: The S-IIP is accessible only in the GDP-bound state. Inhibitor binding stabilizes switch-II in a closed conformation, preventing GTP loading and effector binding (e.g., RAF) [1] [4] [7].
  • Allele specificity: The pocket is absent in wild-type KRAS and other mutants (e.g., G12D/V), enabling selective targeting of G12C variants [1] [5] [10].Crystallographic studies (PDB IDs: 4LUC, 4LYJ) revealed that lead compounds like 6H05 and 12Ostrem induced hydrogen bonding with residues His95, Tyr96, and Gln99, forming a composite pocket critical for inhibitory activity [1] [8]. This mechanistic insight provided a blueprint for structure-based drug design.

Emergence of Covalent KRAS G12C Inhibitors: Predecessors to Inhibitor 39

The Shokat lab’s discovery ignited rapid optimization of covalent KRASG12C inhibitors, culminating in clinical candidates and novel scaffolds like Inhibitor 39:

Table 1: Evolution of Key KRASG12C Inhibitors Leading to Inhibitor 39

CompoundKey Structural FeaturesBiochemical IC50Cellular IC50Development Status
ARS-853Pyridopyrimidine scaffold, acrylamide warhead0.18 µM1.6 µMPreclinical
ARS-1620Quinazoline core, S-atropisomer configuration0.09 µM0.12 µMPreclinical
Sotorasib (AMG-510)Tetracyclic quinazolinone, improved S-IIP occupancy0.01 µM0.03 µMFDA-approved (2021)
Adagrasib (MRTX849)Piperazine-nitril, enhanced pharmacokinetics0.001 µM0.007 µMFDA-approved (2022)
Inhibitor 39 (K45)Coumarin-pyrrolidine hybrid, chloroacetamide warhead0.006 µM0.015 µMPreclinical

Critical Predecessors

  • ARS-853: Demonstrated cellular activity (IC50 = 1.6 µM) by exploiting intrinsic GTPase cycling. Its short metabolic half-life limited in vivo utility [1] [10].
  • ARS-1620: Featured a rigidified quinazoline core and fluorophenol moiety for hydrogen bonding with Asp69/Gln99. Achieved 10-fold improved cellular potency (IC50 = 0.12 µM) and oral bioavailability [1] [8] [10].
  • Clinical inhibitors: Sotorasib and adagrasib optimized S-IIP occupancy through extended hydrophobic interactions and achieved nanomolar potency [7] [9] [10].

Inhibitor 39: A Novel Chemotype

Inhibitor 39 (designated K45 in recent literature) emerged from virtual screening of coumarin-based libraries [8]:

Properties

Product Name

KRAS G12C inhibitor 39

IUPAC Name

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile

Molecular Formula

C37H43N9O2

Molecular Weight

645.8 g/mol

InChI

InChI=1S/C37H43N9O2/c1-26-7-4-8-28-9-5-11-33(35(26)28)44-18-15-31-32(24-44)40-37(48-25-30-10-6-17-42(30)2)41-36(31)45-19-20-46(29(23-45)14-16-38)34(47)13-12-27-21-39-43(3)22-27/h4-5,7-9,11-13,21-22,29-30H,6,10,14-15,17-20,23-25H2,1-3H3/b13-12+/t29-,30-/m0/s1

InChI Key

XLWQRAXKTKNFIV-QFFHNCJUSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=CC6=CN(N=C6)C)OCC7CCCN7C

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)/C=C/C6=CN(N=C6)C)OC[C@@H]7CCCN7C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.